SiroliMus-D3 (also known as Rapamycin-D3) is a deuterium-labeled derivative of rapamycin, a macrolide antibiotic originally isolated from Streptomyces hygroscopicus. This compound has gained significant attention due to its potent inhibitory effects on the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth, proliferation, and metabolism. The deuterium labeling enhances its stability and allows for detailed metabolic studies without altering its biological activity.
SiroliMus-D3 is derived from rapamycin, which was first discovered in the soil of Easter Island (Rapa Nui). The synthesis of SiroliMus-D3 involves the incorporation of deuterium atoms into the rapamycin structure, which can be achieved through various synthetic methods. The compound is commercially available from chemical suppliers specializing in labeled compounds and research materials.
SiroliMus-D3 is classified as an immunosuppressant and antibiotic. It is primarily categorized under mTOR inhibitors, which play a significant role in cancer therapy and immunology. The compound is also utilized in pharmacokinetic studies due to its unique isotopic labeling.
The synthesis of SiroliMus-D3 typically involves the following steps:
SiroliMus-D3 retains the core structure of rapamycin but includes deuterium atoms at specific positions. This modification does not significantly alter its pharmacological properties but provides advantages for tracking metabolic pathways.
SiroliMus-D3 undergoes various chemical reactions typical of macrolide antibiotics:
The compound's mechanism involves blocking phosphorylation events that are critical for cell cycle progression and protein synthesis. This action has implications for both therapeutic applications and potential side effects.
The primary mechanism of action for SiroliMus-D3 involves:
Research indicates that SiroliMus-D3 has an IC50 value of approximately 0.1 nM in human embryonic kidney cells (HEK293), showcasing its potency as an mTOR inhibitor .
SiroliMus-D3 appears as a white solid with high solubility in organic solvents. Its melting point and specific optical rotation are characteristic of macrolide antibiotics.
Key chemical properties include:
Relevant data indicate that the compound maintains its biological activity despite modifications made during synthesis.
SiroliMus-D3 has several scientific applications:
Deuterated mechanistic target of rapamycin inhibitors represent a strategic advancement in targeted drug design, leveraging isotope substitution to refine pharmacokinetic properties without altering primary biological activity. Sirolimus-D3 (chemical name: Rapamycin-D3; synonyms: Sirolimus-D3, AY-22989-D3) incorporates three deuterium atoms at specific carbon positions within the parent Sirolimus structure, preserving its intrinsic ability to inhibit mechanistic target of rapamycin complex 1 through allosteric binding with FK506-binding protein 12 [1] [3]. This molecular preservation is critical, as Sirolimus itself exhibits potent mechanistic target of rapamycin inhibition (half-maximal inhibitory concentration = 0.1 nanomolar in HEK293 cells) by forming a ternary complex that disrupts mechanistic target of rapamycin complex 1-mediated phosphorylation events governing cellular proliferation, autophagy, and metabolism [1] [6].
The deuterated analog addresses pharmacological limitations observed in first-generation mechanistic target of rapamycin inhibitors, particularly concerning metabolic instability. Conventional Sirolimus undergoes extensive hepatic metabolism via cytochrome P450 3A4-mediated oxidation and demethylation, resulting in variable interpatient exposure and necessitating rigorous therapeutic drug monitoring [7] [9]. By contrast, Sirolimus-D3 demonstrates altered metabolic kinetics due to the kinetic isotope effect, wherein carbon-deuterium bonds resist cleavage more effectively than carbon-hydrogen bonds during phase I biotransformation [7]. This property positions deuterated analogs as essential tools for disentangling drug disposition from pharmacodynamics in translational studies.
Table 1: Comparative Molecular Attributes of Sirolimus and Sirolimus-D3
Property | Sirolimus | Sirolimus-D3 |
---|---|---|
Molecular Formula | C₅₁H₇₉NO₁₃ | C₅₁H₇₆D₃NO₁₃ |
Molecular Weight (g/mol) | 914.17 | 917.19 |
CAS Registry Number | 53123-88-9 | 392711-19-2 |
Primary Biological Target | Mechanistic target of rapamycin complex 1 | Mechanistic target of rapamycin complex 1 |
Isotopic Substitution Sites | N/A | C40 methyl group |
Deuterium integration into pharmaceutical compounds exploits the kinetic isotope effect—a phenomenon where heavier isotopes form stronger chemical bonds, thereby slowing enzymatic cleavage rates. In Sirolimus-D3, deuterium atoms replace hydrogen at the C40 methyl group, a site vulnerable to oxidative metabolism [1] [10]. This strategic substitution reduces metabolic degradation velocity without modifying the compound’s stereochemistry or its affinity for FK506-binding protein 12 and the FKBP12-rapamycin binding domain [3] [6].
The metabolic pathways affected by deuteration include:
Figure 1: Metabolic Vulnerability Sites in Sirolimus and Stabilization via Deuteration
Non-Deuterated Sirolimus: C40-CH₃ → CYP3A4 → C40-CH₂OH (Unstable metabolite) Deuterated Sirolimus-D3: C40-CD₃ → CYP3A4 → Slower conversion → Prolonged exposure
Sirolimus-D3 occupies a unique niche in experimental oncology and immunology by serving dual roles: as a mechanistic probe for mechanistic target of rapamycin biology and as a stable reference standard for quantitative assays. Its primary research applications include:
Analytical Chemistry Standardization: Sirolimus-D3 is compliant with regulatory guidelines for bioanalytical method validation, providing traceability against pharmacopeial standards during drug development stages. Its near-identical retention time to Sirolimus in ultra-fast liquid chromatography systems (e.g., phenyl-hexyl columns) enables precise quantification of endogenous Sirolimus levels in transplant patients, with linear detection ranges of 0.6–49.2 nanograms per milliliter [7] [9]. Deuterated standards compensate for matrix effects in mass spectrometry, improving assay accuracy to ≤15% coefficient of variation [9].
Metabolic Pathway Tracing: In hepatic microsome studies, co-incubation of Sirolimus and Sirolimus-D3 allows simultaneous tracking of parent drug depletion and metabolite formation. This application revealed that deuteration reduces intrinsic clearance by 35–60% without altering substrate affinity for cytochrome P450 enzymes [7].
Target Engagement Studies: Sirolimus-D3 retains the antiproliferative efficacy of Sirolimus against cancer cell lines but with modified temporal dynamics. Research demonstrates equivalent inhibition of phosphorylated ribosomal protein S6 kinase (a mechanistic target of rapamycin complex 1 substrate) at reduced dosing frequencies, supporting prolonged target suppression from delayed clearance [1] [6]. This property enables refined investigation of mechanistic target of rapamycin signaling dependencies in tumors with hyperactivated phosphatidylinositol 3-kinase/mechanistic target of rapamycin pathways, including those harboring phosphatase and tensin homolog loss or phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha mutations [2] [5].
The convergence of molecular stability and target specificity in Sirolimus-D3 exemplifies rational isotope editing—a strategy poised to expand as deuterated kinase inhibitors progress through clinical trials. Future research will likely exploit these analogs to decode feedback mechanisms in mechanistic target of rapamycin networks, particularly mechanistic target of rapamycin complex 2-mediated protein kinase B reactivation that limits first-generation inhibitor efficacy [6] [8].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7